Chemical structure and physicochemical properties of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Chemical structure and physicochemical properties of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Foreword: Understanding the Molecule
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical entity, characteristic of modern building blocks used in medicinal chemistry and materials science. Its architecture—a trifunctionalized benzene ring—suggests its utility in creating complex molecular structures, most notably through Suzuki-Miyaura cross-coupling reactions. The presence of a boronic acid group provides a reactive handle for carbon-carbon bond formation, the fluoro substituent modulates electronic properties and metabolic stability, and the cyclohexylcarbamoyl moiety offers a point for hydrogen bonding and can influence solubility and crystal packing.
This guide moves beyond a simple data sheet. It is designed for the research scientist and drug development professional, providing not just the what, but the why and the how. We will dissect the molecule's structure, postulate its key physicochemical properties, and, most importantly, provide detailed, field-proven protocols for their empirical validation. Every recommendation is grounded in established chemical principles and is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise structure and fundamental identifiers.
Molecular Structure
The molecule consists of a central phenylboronic acid scaffold. It is substituted at the 2-position with a fluorine atom and at the 4-position with a cyclohexylcarbamoyl group.
| Identifier | Value |
| IUPAC Name | (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid |
| Molecular Formula | C₁₃H₁₇BFNO₃ |
| Molecular Weight | 265.09 g/mol |
| CAS Number | 874289-53-9 |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2)(O)O |
| InChI Key | YASQSGZTGZDSLB-UHFFFAOYSA-N[1] |
Structural Visualization
A 2D representation provides a clear view of the atomic connectivity and functional group arrangement.
Caption: 2D structure of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid.
Core Physicochemical Properties: An Investigative Approach
Direct experimental data for this specific molecule is not extensively published. Therefore, this section focuses on the authoritative methodologies required to characterize it, providing a framework for its scientific investigation.
Acidity (pKa)
Theoretical Insight: Boronic acids are Lewis acids, accepting a hydroxide ion to convert from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[2] The pKa is a critical parameter as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions. The electron-withdrawing nature of the 2-fluoro substituent is expected to lower the pKa relative to the unsubstituted phenylboronic acid (pKa ≈ 8.8), making it more acidic.[2][3]
Experimental Protocol: Potentiometric Titration
This is a gold-standard method for pKa determination.[4][5]
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Preparation: Prepare a 0.01 M solution of the boronic acid in a suitable solvent system (e.g., 1:1 water/methanol to ensure solubility).
-
Instrumentation: Use a calibrated pH meter with a glass electrode and an automated titrator for precision.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve.
-
Self-Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Theoretical Insight: Solubility is paramount for bioavailability in drug candidates and for reaction kinetics in synthesis.[6][7] It is governed by the equilibrium between the solid state (crystal lattice energy) and the solvated state (solvation energy). For ionizable compounds like this boronic acid, solubility is highly pH-dependent.[8]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[8]
-
System Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Add an excess of the solid compound to each buffer in a sealed vial. Agitate the slurries at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to obtain a saturated solution.
-
Quantification: Accurately dilute an aliquot of the filtrate and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Solid-State Analysis: Analyze the remaining solid residue by X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment. This is a critical self-validation step.[8]
Chemical Stability
Theoretical Insight: Boronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation (cleavage of the C-B bond).[9][10] The stability profile dictates appropriate storage conditions, shelf-life, and compatibility with reaction conditions. Storing under an inert atmosphere is recommended to mitigate oxidation.
Experimental Protocol: Stability-Indicating HPLC Assay
This method quantifies the parent compound while simultaneously separating it from potential degradation products.
-
Forced Degradation Study: Subject solutions of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation between the parent peak and all degradation product peaks. A gradient elution is often required.
-
Stability Study: Prepare solutions of the compound in relevant buffers and store them under defined conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples using the validated HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. The rate of degradation can be determined to establish shelf-life and optimal storage conditions.
Summary of Physicochemical Characteristics
The following table outlines the key properties and the authoritative methods for their determination.
| Property | Recommended Analytical Method | Expected Characteristics & Rationale |
| Acidity (pKa) | Potentiometric Titration | Expected pKa < 8.8 due to the electron-withdrawing fluoro group. The molecule will be predominantly in the neutral trigonal form at physiological pH (7.4). |
| Aqueous Solubility | Shake-Flask with HPLC-UV | Solubility will be pH-dependent. Minimum solubility is expected around pH 2-4. Increased solubility is expected at pH > pKa due to the formation of the more soluble anionic boronate species. |
| Chemical Stability | Stability-Indicating HPLC Assay | Susceptible to oxidation and protodeboronation. Should be stored under an inert atmosphere at low temperatures (e.g., <4°C) to ensure long-term integrity.[9] |
| Crystal Form | X-Ray Powder Diffraction (XRPD) | As a solid, the compound's crystal packing and potential for polymorphism will significantly impact its thermodynamic solubility and dissolution rate. |
Conclusion
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a molecule of significant synthetic potential. A thorough understanding of its physicochemical properties—pKa, solubility, and stability—is not merely academic but a prerequisite for its successful application. The experimental frameworks provided in this guide represent a robust, scientifically-grounded approach to generating the necessary data for its use in research and development. By adhering to these self-validating protocols, researchers can ensure the quality and reliability of their work, accelerating the journey from molecular design to functional application.
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